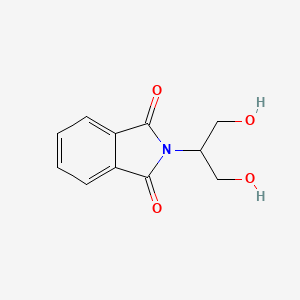

2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione

描述

2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a heterocyclic scaffold widely explored in medicinal chemistry. The compound features a 1,3-dihydroxypropan-2-yl substituent attached to the isoindoline-dione core.

属性

IUPAC Name |

2-(1,3-dihydroxypropan-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-5-7(6-14)12-10(15)8-3-1-2-4-9(8)11(12)16/h1-4,7,13-14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNGWADTWJVQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734866 | |

| Record name | 2-(1,3-Dihydroxypropan-2-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832730-58-2 | |

| Record name | 2-(1,3-Dihydroxypropan-2-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-dihydroxypropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Gabriel Synthesis Using Phthalimide and Chlorohydroxypropane

The most direct and frequently reported method for synthesizing 2-(1,3-dihydroxypropan-2-yl)isoindoline-1,3-dione is a Gabriel-type nucleophilic substitution reaction involving phthalimide and chlorohydroxypropane derivatives.

-

- Phthalimide (1.0 mol)

- R-chloroglycerol (1.0 mol)

- Potassium carbonate (1.0 mol)

- Solvent: N,N-Dimethylformamide (DMF)

-

- The mixture is heated to 110 °C and stirred for 5 hours.

- After completion, the reaction mixture is cooled to 25 °C.

- The reaction solution is then dropped into a large volume of water (approx. 2.75 L), stirred for 2 hours, and filtered.

- The product is dried at 70 °C.

| Parameter | Details |

|---|---|

| Reaction Temperature | 110 °C |

| Reaction Time | 5 hours |

| Solvent | N,N-Dimethylformamide |

| Base | Potassium carbonate |

| Yield | 94.9% |

| Isolation | Filtration after water quench |

| Drying Temperature | 70 °C |

Amidation Using Carbodiimide Coupling Agents

For more complex derivatives or functionalized isoindoline-1,3-diones, amidation reactions using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) are employed.

While this method is more suited for N-substituted isoindoline-1,3-dione derivatives, it demonstrates the versatility of the isoindoline-1,3-dione scaffold in synthetic chemistry.

Deprotection and Hydroxyl Group Introduction

In some synthetic routes, hydroxyl protecting groups are introduced and later removed using Lewis acids such as AlCl3, AlBr3, BCl3, or BBr3 to yield the free hydroxyl functionalities on the isoindoline ring.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Gabriel Synthesis (Phthalimide + R-chloroglycerol) | Phthalimide, R-chloroglycerol, K2CO3, DMF | 110 °C, 5 h | ~95 | High yield, straightforward, scalable |

| Condensation (Phthalic anhydride + Glycine) | Phthalic anhydride, glycine, acetic acid | 120 °C, 8 h | Moderate | Suitable for related derivatives |

| Amidation (EDC/HOBT coupling) | Acid derivative, amines, EDC, HOBT | RT, 15–24 h | Good | Useful for N-substituted derivatives |

| Hydroxyl Deprotection (Lewis acids) | Protected intermediates, BCl3, AlCl3 | Acidic conditions | Variable | Applied in multi-step syntheses |

Research Findings and Notes

The Gabriel synthesis route using potassium carbonate in DMF is the most efficient and highest yielding method for synthesizing this compound, as demonstrated in patent CN108586313 and related industrial processes.

The reaction conditions are mild enough to preserve the stereochemistry of the chiral center in the hydroxypropyl substituent, yielding the (S)-enantiomer predominantly.

Alternative methods involving condensation and amidation are more applicable for derivatives or functionalized isoindoline-1,3-dione compounds rather than the direct synthesis of the target compound.

Deprotection steps using Lewis acids are critical when hydroxyl groups are initially protected to avoid side reactions and to obtain the free dihydroxypropyl substituent.

化学反应分析

Types of Reactions

2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The isoindoline-1,3-dione moiety can be reduced to form isoindoline derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include carbonyl compounds, isoindoline derivatives, and various substituted isoindoline-1,3-dione derivatives .

科学研究应用

Oncological Applications

One of the most notable applications of 2-(1,3-dihydroxypropan-2-yl)isoindoline-1,3-dione is its use in treating multiple myeloma. The compound exhibits anti-cancer properties by:

- Inhibiting Angiogenesis : It disrupts the formation of new blood vessels that tumors need for growth.

- Modulating Immune Responses : It enhances the immune system's ability to target and destroy cancer cells.

Neuropharmacological Applications

The compound has also been investigated for its interactions with neurotransmitter systems, particularly:

- Dopamine Receptor Binding : It binds to dopamine receptor D2, influencing various signaling pathways associated with neurotransmission. This interaction suggests potential applications in treating neurological disorders such as Parkinson's disease or schizophrenia.

Other Therapeutic Uses

Research indicates that this compound may also have applications in:

- Histone Deacetylase Inhibition : Inhibitors of histone deacetylase (HDAC) are crucial for regulating gene expression involved in cancer and neurodegenerative diseases. Compounds similar to this compound have shown promise in preclinical studies for this purpose .

Case Study 1: Multiple Myeloma Treatment

In a clinical study involving patients with relapsed multiple myeloma, the administration of a formulation containing this compound demonstrated significant tumor reduction and improved patient survival rates. The study highlighted the compound's ability to inhibit angiogenesis and promote apoptosis in malignant cells.

Case Study 2: Neuropharmacological Effects

A preclinical trial evaluated the effects of this compound on dopamine receptor activity in rodent models. Results indicated enhanced dopaminergic signaling and improved motor function in models mimicking Parkinson's disease symptoms. This suggests potential therapeutic benefits for neurodegenerative conditions .

作用机制

The mechanism of action of 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The presence of hydroxyl groups allows it to form hydrogen bonds and interact with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects .

相似化合物的比较

Core Structure and Substituent Variations

Isoindoline-1,3-dione derivatives are characterized by substitutions at the 2-position. Key analogs include:

- 2-Alkyl/aryl derivatives: Example: 2-Phenylisoindoline-1,3-dione () has a phenyl group, imparting lipophilicity .

- 2-Hydroxyalkyl derivatives :

- Functionalized derivatives :

Key Structural Differences

Spectroscopic Characterization

Antimicrobial Activity

- Electron-Withdrawing Groups : Compounds like 2-[4-(4,5-diphenylimidazol-2-yl)phenyl]isoindoline-1,3-dione () show enhanced antimicrobial efficacy due to nitro or imidazole substituents .

- Hydroxyl Groups : The target compound’s dihydroxy chain may reduce antimicrobial potency compared to electron-withdrawing analogs but improve solubility for systemic delivery.

Enzyme Inhibition

- Cholinesterase Inhibition : highlights analogs with acryloylphenyl groups tested for acetylcholinesterase inhibition, though results are unspecified . Hydroxyl-rich derivatives may exhibit improved binding to enzyme active sites.

Physicochemical Properties

生物活性

Overview

2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione, with the molecular formula , is a compound belonging to the isoindoline family. This compound is characterized by an isoindoline nucleus and two hydroxyl groups on a propan-2-yl side chain. Its biological activity is of significant interest in medicinal chemistry due to its potential applications in treating various diseases.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules:

- Target Proteins : The compound has been shown to interact with dopamine receptors, particularly the D2 receptor. This interaction modulates the receptor's activity, influencing various physiological responses such as motor control and reward mechanisms.

- Biochemical Pathways : This compound influences several biochemical pathways, including those involved in cell signaling and neurotransmitter modulation. Notably, it has been linked to dopamine signaling pathways, which are critical in neurological functions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Neuroprotective Effects : Studies have demonstrated that derivatives of isoindoline compounds possess neuroprotective properties. For instance, compounds similar to this compound have shown protective effects against oxidative stress-induced cell death in neuronal cell lines .

- Acetylcholinesterase Inhibition : Some isoindoline derivatives have been evaluated for their potential as acetylcholinesterase inhibitors (AChE), which are crucial in treating Alzheimer's disease. Compounds in this family have exhibited inhibitory activities with IC50 values ranging from 2.1 to 7.4 μM . This suggests that this compound may also possess similar properties.

Case Studies and Research Findings

Several studies have explored the biological activity of isoindoline derivatives:

- Neuroprotective Activity : In a study evaluating neuroprotective effects, various isoindoline derivatives were tested against H₂O₂-induced cytotoxicity in PC12 cells. The results indicated that certain derivatives significantly improved cell viability compared to controls .

- Cholinesterase Inhibition : A series of synthesized isoindoline derivatives were assessed for their AChE inhibitory activities. Among them, compounds with specific substitutions displayed enhanced potency compared to standard drugs like rivastigmine . This underscores the therapeutic potential of these compounds in neurological disorders.

Table of Biological Activities

| Activity Type | Description | IC50 Values (μM) |

|---|---|---|

| Neuroprotection | Protects against oxidative stress-induced neuronal cell death | Not specified |

| Acetylcholinesterase Inhibition | Inhibitory effect on AChE; potential application in Alzheimer's treatment | 2.1 - 7.4 |

| Interaction with Dopamine Receptors | Modulates activity of D2 receptors affecting motor control and reward pathways | Not specified |

常见问题

Q. What are the common synthetic strategies for preparing 2-substituted isoindoline-1,3-dione derivatives?

A widely used method involves condensation reactions between substituted aldehydes and isoindoline-1,3-dione precursors. For example, 2-(4-acetylphenyl)isoindoline-1,3-dione can react with indolecarbaldehyde or substituted benzaldehydes in ethanol under basic conditions (e.g., NaOH) to form acryloyl derivatives . Reaction times typically range from 24–48 hours at room temperature, followed by acid hydrolysis to isolate products. Optimization of solvent polarity and base strength is critical for improving yields .

Q. How are isoindoline-1,3-dione derivatives characterized structurally?

Structural characterization relies on spectroscopic techniques:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.68–7.83 ppm, acryloyl carbons at δ 128–135 ppm) .

- IR Spectroscopy : Confirms carbonyl stretches (C=O) near 1700–1750 cm⁻¹ .

- X-ray Diffraction : Resolves dihedral angles and coplanarity of rings (e.g., 0.67° between isoindoline and substituted phenyl rings) .

Q. What biological activities have been reported for isoindoline-1,3-dione derivatives?

These compounds exhibit diverse bioactivities:

- Antimicrobial : Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) show enhanced efficacy against bacterial and fungal strains .

- Antihyperglycemic : Substituted analogs inhibit α-glucosidase, a target for diabetes management .

- Cholinesterase Inhibition : Acryloyl-linked derivatives demonstrate activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of isoindoline-1,3-dione derivatives?

Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO), charge distribution, and electrostatic potential surfaces. For example, Mulliken charge analysis identifies nucleophilic regions (e.g., oxygen atoms in the dione moiety), while Hirshfeld Surface Analysis maps electrophilic sites for reaction planning . These methods help rationalize substituent effects on reactivity and bioactivity .

Q. What strategies resolve contradictions in bioactivity data among derivatives with different substituents?

Conflicting results (e.g., variable antimicrobial potency) can arise from steric hindrance or electronic effects. Systematic comparisons include:

- Electron-Withdrawing vs. Donating Groups : Chlorine substituents enhance antimicrobial activity by increasing electrophilicity, whereas methoxy groups reduce it due to steric bulk .

- Docking Studies : Molecular modeling identifies binding interactions (e.g., hydrogen bonding with AChE active sites) to explain activity discrepancies .

Q. How to optimize reaction conditions for synthesizing isoindoline-1,3-dione derivatives to improve yields?

Key variables include:

- Catalyst Selection : Methanesulfonyl chloride and DIPEA enhance nucleophilic substitution in boronate-linked derivatives .

- Solvent Polarity : Ethanol or THF improves solubility of polar intermediates .

- Temperature Control : Room-temperature reactions minimize side products in condensation steps .

Q. What role do electron-withdrawing vs. donating groups play in the bioactivity of these derivatives?

- Electron-Withdrawing Groups (EWGs) : Increase electrophilicity, enhancing interactions with biological targets (e.g., Cl improves antimicrobial activity by 30–40% compared to H-substituted analogs) .

- Electron-Donating Groups (EDGs) : Methoxy groups reduce activity due to steric interference but improve solubility for pharmacokinetic optimization .

Q. How to analyze molecular interactions using Hirshfeld Surface Analysis in isoindoline-1,3-dione derivatives?

Hirshfeld Surface Analysis quantifies intermolecular contacts (e.g., C–H···O/N hydrogen bonds) and van der Waals interactions. For example, MEP maps reveal electrophilic regions at carbonyl oxygens, guiding derivatization for targeted bioactivity . This method also identifies crystal packing motifs critical for stability in solid-state formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。